molecular formula C27H23N5O4 B413997 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 205243-15-8

4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B413997
CAS No.: 205243-15-8
M. Wt: 481.5g/mol
InChI Key: OQBZZOGHVDUCFG-UHFFFAOYSA-N
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Description

4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and have been extensively studied for their medicinal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves the condensation of appropriate hydrazines with diketones or ketoesters. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl){2-nitrophenyl}methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol stands out due to its dual pyrazolone structure, which imparts unique chemical and biological properties.

Properties

CAS No.

205243-15-8

Molecular Formula

C27H23N5O4

Molecular Weight

481.5g/mol

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(2-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C27H23N5O4/c1-17-23(26(33)30(28-17)19-11-5-3-6-12-19)25(21-15-9-10-16-22(21)32(35)36)24-18(2)29-31(27(24)34)20-13-7-4-8-14-20/h3-16,25,28-29H,1-2H3

InChI Key

OQBZZOGHVDUCFG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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